![molecular formula C22H16 B14063568 Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- CAS No. 10243-52-4](/img/structure/B14063568.png)
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- is an organic compound with a complex structure consisting of two naphthalene units connected by an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- typically involves the reaction of naphthalene derivatives with ethenyl-containing reagents under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, where naphthalene derivatives are coupled with ethenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- can be compared with other similar compounds, such as:
Naphthalene: A simpler structure with only one naphthalene unit, used in the production of mothballs and as a precursor for other chemicals.
2-Vinylnaphthalene: A similar structure with a vinyl group attached to the naphthalene ring, used in the synthesis of polymers and other materials.
Naphthalene, 2-(1-methylethenyl)-:
The uniqueness of Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]- lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
10243-52-4 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(2-naphthalen-2-ylethenyl)naphthalene |
InChI |
InChI=1S/C22H16/c1-2-8-21-16-17(12-14-18(21)6-1)13-15-20-10-5-9-19-7-3-4-11-22(19)20/h1-16H |
Clave InChI |
VWWJAOLYMQJIOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



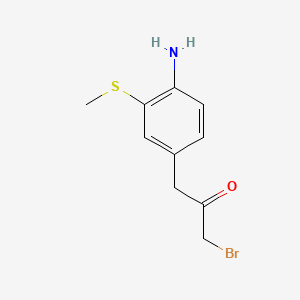


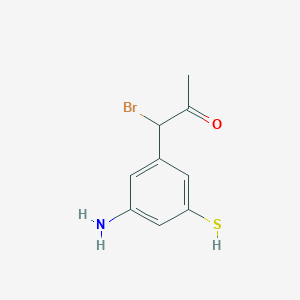
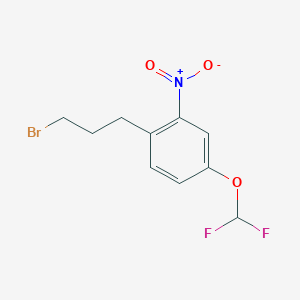
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
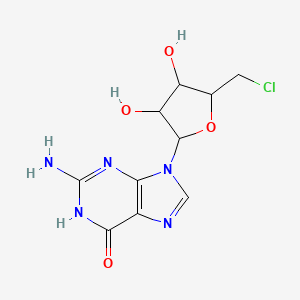
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)

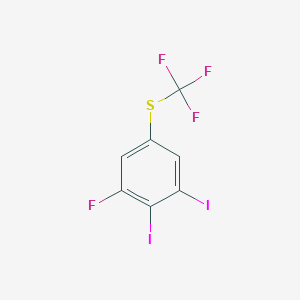
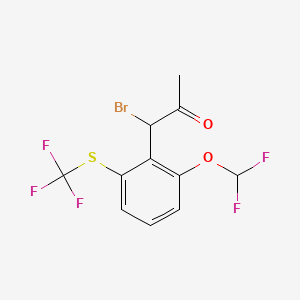

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
